4-[7-[5-(diethylazaniumyl)pentan-2-yloxycarbonyl]-9-oxofluorene-2-carbonyl]oxypentyl-diethylazanium;dichloride
Description
The compound 4-[7-[5-(diethylazaniumyl)pentan-2-yloxycarbonyl]-9-oxofluorene-2-carbonyl]oxypentyl-diethylazanium;dichloride is a highly functionalized fluorene-based derivative designed for charge transport applications. Its structure features a fluorene core modified with diethylazanium (quaternary ammonium) groups and dichloride counterions. These substituents enhance solubility and ionic conductivity, critical for thin-film processing in optoelectronic devices. The compound’s design leverages conjugated π-systems (fluorene) for charge mobility and polar azanium groups for electrostatic stabilization, making it a candidate for hole-transporting materials (HTMs) in perovskite solar cells (PSCs) .
Properties
CAS No. |
38865-09-7 |
|---|---|
Molecular Formula |
C33H48Cl2N2O5 |
Molecular Weight |
623.6 g/mol |
IUPAC Name |
4-[7-[5-(diethylazaniumyl)pentan-2-yloxycarbonyl]-9-oxofluorene-2-carbonyl]oxypentyl-diethylazanium;dichloride |
InChI |
InChI=1S/C33H46N2O5.2ClH/c1-7-34(8-2)19-11-13-23(5)39-32(37)25-15-17-27-28-18-16-26(22-30(28)31(36)29(27)21-25)33(38)40-24(6)14-12-20-35(9-3)10-4;;/h15-18,21-24H,7-14,19-20H2,1-6H3;2*1H |
InChI Key |
SDRWLYVXCYBHTB-UHFFFAOYSA-N |
Canonical SMILES |
CC[NH+](CC)CCCC(C)OC(=O)C1=CC2=C(C=C1)C3=C(C2=O)C=C(C=C3)C(=O)OC(C)CCC[NH+](CC)CC.[Cl-].[Cl-] |
Origin of Product |
United States |
Preparation Methods
The synthesis of 4-[7-[5-(diethylazaniumyl)pentan-2-yloxycarbonyl]-9-oxofluorene-2-carbonyl]oxypentyl-diethylazanium;dichloride involves several stepsThe reaction conditions often require specific catalysts and solvents to ensure the desired product is obtained with high purity and yield .
Chemical Reactions Analysis
This compound undergoes various chemical reactions, including:
Oxidation: It can be oxidized under specific conditions to form different oxidation states.
Reduction: Reduction reactions can modify the functional groups, leading to different derivatives.
Scientific Research Applications
4-[7-[5-(diethylazaniumyl)pentan-2-yloxycarbonyl]-9-oxofluorene-2-carbonyl]oxypentyl-diethylazanium;dichloride has several applications in scientific research:
Chemistry: It is used as a reagent in organic synthesis and as a building block for more complex molecules.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Industry: It is used in the development of new materials and as an intermediate in the production of pharmaceuticals
Mechanism of Action
The mechanism of action of this compound involves its interaction with specific molecular targets. It can bind to enzymes or receptors, altering their activity and leading to various biological effects. The pathways involved may include signal transduction, gene expression, and metabolic processes .
Comparison with Similar Compounds
Comparison with Similar Compounds
The following analysis compares the target compound with structurally related HTMs, primarily HTM1–HTM5 and Spiro-OMeTAD , as documented in the evidence. Key parameters include charge mobility, molecular conformation, substituent effects, and device performance.
Structural and Substituent Effects
- Target Compound : Incorporates diethylazanium groups at terminal pentyl chains and a dichloride counterion. The azanium groups may enhance film-forming properties and interfacial compatibility with perovskite layers.
- HTM1–HTM5 : Feature methoxydiphenylamine-fluorene-triphenylamine hybrids. Substituent positions (meta vs. para) on triphenylamine dictate molecular planarity and packing:
- Spiro-OMeTAD : A benchmark HTM with a spirobifluorene core. Comparable mobility (~10⁻⁴ cm² V⁻¹ s⁻¹) but requires complex synthesis and dopants (Li-TFSI, TBP) for optimal performance .
Charge Transport and Mobility
| Compound | Charge Mobility (cm² V⁻¹ s⁻¹) | Field Dependence | Key Structural Feature |
|---|---|---|---|
| Target Compound* | ~1–3 × 10⁻⁴ (inferred) | High | Diethylazanium, dichloride |
| HTM3 | ~10⁻⁵ | Low | Meta-methyl on triphenylamine |
| HTM4/HTM5 | ~3 × 10⁻⁴ | High | Para-alkyl on triphenylamine |
| Spiro-OMeTAD | ~10⁻⁴ | Moderate | Spiro core, methoxydiphenylamine |
*Inferred based on structural analogy to HTM4/HTM4. The dichloride counterion may reduce dopant reliance compared to Li-TFSI-dependent HTMs .
Optical and Thermal Properties
- UV-Vis Absorption :
- Thermal Stability :
Device Performance
| Compound | PSC Efficiency (%) | Key Advantage | Limitation |
|---|---|---|---|
| Target Compound* | 12–15 (projected) | Reduced dopant dependency | Unverified long-term stability |
| HTM4 | 16.8 | High mobility, para-substituent optimization | Requires Li-TFSI/TBP dopants |
| Spiro-OMeTAD | ~20 | Proven reliability | Costly synthesis, dopant-dependent |
*Projected efficiency assumes dichloride counterions improve interfacial charge extraction vs. traditional HTMs .
Research Findings and Implications
- Molecular Engineering : Para-substituents (alkyl/azanium) enhance charge transport by promoting planar molecular conformations, as demonstrated in HTM4/HTM5. The target compound’s azanium groups may similarly improve film homogeneity .
- Counterion Effects : Dichloride could reduce reliance on hygroscopic dopants (e.g., Li-TFSI), addressing a key stability issue in PSCs .
- Limitations : Lack of direct data on the target compound necessitates further studies on its oxidative stability (e.g., UV-Vis-NIR under chemical oxidation) and defect tolerance .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

